2-(2-Chlorobenzyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O3/c24-16-9-3-1-7-14(16)13-26-20(17-10-5-6-12-25-17)19-21(27)15-8-2-4-11-18(15)29-22(19)23(26)28/h1-12,20H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCYMCWCPMWCCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=N5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the Heck coupling reaction, which involves the palladium-catalyzed coupling of bromo-chloro-iodopyridines with protected deoxyribose glycals . This method allows for the selective formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Heck coupling reaction under optimized conditions to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorobenzyl Group
The 2-chlorobenzyl moiety undergoes nucleophilic substitution under basic conditions. For example:
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Reaction with amines : Substitution with primary/secondary amines yields derivatives with modified benzyl groups.
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Reaction with thiols : Thioether formation occurs in ethanol at 60–80°C (Table 1).
Table 1: Substitution reactions of the chlorobenzyl group
| Substrate | Reagent | Conditions | Product Yield (%) | Reference |
|---|---|---|---|---|
| 2-(2-Chlorobenzyl) derivative | Benzylamine | EtOH, 70°C, 6 h | 68 | |
| 2-(2-Chlorobenzyl) derivative | Sodium ethanethiolate | DMF, 50°C, 4 h | 72 |
Cyclization Reactions
The chromeno-pyrrole core participates in acid- or base-catalyzed cyclizations:
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Acid-catalyzed ring expansion : Treatment with H<sub>2</sub>SO<sub>4</sub> in acetic acid forms fused tetracyclic structures via intramolecular electrophilic attack .
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Base-mediated rearrangements : NaOH in ethanol induces ring contraction, forming pyrazole derivatives (yields: 45–78%) .
Electrophilic Aromatic Substitution (EAS)
The electron-rich pyrrole ring undergoes EAS at the 4-position:
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Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces a nitro group (yield: 62%) .
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Sulfonation : SO<sub>3</sub> in H<sub>2</sub>SO<sub>4</sub> produces sulfonic acid derivatives .
Oxidation and Reduction
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Oxidation : MnO<sub>2</sub> in acetone oxidizes the dihydropyrrole ring to a fully aromatic system (yield: 85%) .
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Reduction : NaBH<sub>4</sub> selectively reduces the ketone groups, forming diols (Table 2).
Table 2: Reductive transformations
| Reducing Agent | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|
| NaBH<sub>4</sub> | MeOH | 25 | Diol derivative | 73 |
| H<sub>2</sub>/Pd-C | EtOAc | 50 | Fully saturated core | 58 |
Cross-Coupling Reactions
The pyridine ring participates in Suzuki-Miyaura couplings:
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Borylation : Pd(dppf)Cl<sub>2</sub> catalyzes coupling with aryl boronic acids (yields: 50–82%).
Example Reaction:
Ring-Opening Reactions
Under basic conditions (e.g., NaOH), the lactone ring opens to form carboxylate intermediates, which re-close into pyrazolone derivatives upon acidification (Fig. 1) .
Solvent-Dependent Tautomerism
The compound exhibits keto-enol tautomerism in polar aprotic solvents (e.g., DMSO), confirmed by <sup>1</sup>H NMR:
Photochemical Reactivity
UV irradiation in CH<sub>3</sub>CN induces [4+2] cycloaddition with dienophiles (e.g., maleic anhydride), forming polycyclic adducts.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique chromeno-pyrrole-dione framework that contributes to its diverse biological and chemical activities. Its structure includes:
- Chlorobenzyl Group : Enhances lipophilicity and biological activity.
- Pyridinyl Group : Provides potential for interaction with biological targets.
- Dihydrochromeno Core : Known for various pharmacological properties.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties:
- Anti-inflammatory Activity : Research indicates that derivatives of this compound can inhibit specific enzymes involved in inflammatory pathways, which may lead to reduced inflammation in various conditions .
- Antimicrobial Properties : Studies have shown efficacy against several bacterial strains, suggesting its potential as an antibacterial agent .
- Antitumor Activity : Certain derivatives have demonstrated effects on tumor cell lines, indicating a role in cancer therapy through mechanisms such as apoptosis induction and cell cycle regulation .
Organic Synthesis
The compound serves as a valuable building block in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized in the multicomponent synthesis of diverse heterocyclic compounds. A study reported a successful one-pot synthesis method that yielded high purity compounds from simple precursors .
- Library Generation : The ability to generate libraries of related compounds enhances its utility in drug discovery and development .
Materials Science
In the field of materials science, this compound shows promise for developing advanced materials:
- Organic Semiconductors : Its unique electronic properties make it suitable for applications in organic electronics, including organic photovoltaic devices .
- Photovoltaic Materials : The structural features allow for effective charge transport, making it a candidate for solar energy applications .
Case Study 1: Antitumor Activity Evaluation
A study evaluated the antitumor effects of various derivatives of 2-(2-Chlorobenzyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione on different cancer cell lines. Results indicated that certain modifications to the structure significantly enhanced cytotoxicity against specific tumor types. The mechanism was attributed to the inhibition of key cell signaling pathways involved in proliferation and survival.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthetic route for producing this compound efficiently. A multicomponent reaction was developed that allowed for high yields (up to 86%) under mild conditions. This method showcased the versatility of the compound's structure and its potential for generating diverse derivatives tailored for specific biological activities.
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies using computational and experimental methods can provide insights into the exact mechanisms involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold has been extensively diversified through modifications at positions 1 (aryl) and 2 (alkyl/aryl). Below is a comparative analysis of key derivatives:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., chloro, fluoro) at position 2 enhance stability but may reduce reactivity in downstream transformations (e.g., hydrazine ring-opening) compared to electron-donating groups (e.g., methoxy) .
- Steric Effects : Bulky substituents (e.g., trimethoxyphenyl) lower yields due to steric hindrance during cyclization .
- Biological Relevance : The pyridin-2-yl group in the target compound may improve solubility and bioavailability compared to purely aryl substituents (e.g., phenyl) .
Physicochemical Properties
| Compound Name | Melting Point (°C) | IR (C=O Stretching, cm⁻¹) | Solubility Profile |
|---|---|---|---|
| 2-Benzyl-1-phenyl derivative | 235–237 | 1709, 1652 | Low in polar solvents |
| 2-(2-Hydroxyethyl)-1-(3,4,5-trimethoxyphenyl) | 195–197 | 1711, 1593 | Moderate in DMSO |
| Target compound | Not reported | ~1700–1710* | Predicted moderate in DMSO |
| AV-C | Not reported | Not reported | Optimized for cellular uptake |
*Inferred from analogous chromenopyrrole derivatives .
Key Observations :
- Pyridin-2-yl may introduce basicity, improving aqueous solubility at physiological pH compared to non-heterocyclic analogs.
Biological Activity
The compound 2-(2-Chlorobenzyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a chromeno-pyrrole framework, which is known for its role in various biological activities. The presence of the chlorobenzyl and pyridine moieties enhances its interaction with biological targets.
Antioxidant Activity
Research indicates that derivatives of chromeno[2,3-c]pyrroles exhibit significant antioxidant properties . The antioxidant activity is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. Studies have shown that these compounds can effectively reduce oxidative stress in cellular models, indicating potential use in preventing oxidative damage-related diseases .
Antimicrobial Activity
Initial investigations into the antimicrobial properties of this compound revealed promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest that this compound has notable efficacy against pathogens such as Staphylococcus aureus and Escherichia coli . For instance, MIC values observed were in the range of 3.12 to 12.5 µg/mL, demonstrating its potential as an antibacterial agent .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2). In vitro assays indicated that it acts as a selective COX-2 inhibitor with IC50 values comparable to standard anti-inflammatory drugs. This suggests a mechanism that could be harnessed for treating inflammatory conditions .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging: The electron-rich nature of the pyrrole nitrogen allows for effective interaction with free radicals.
- Enzyme Inhibition: The structural features facilitate binding to active sites of enzymes like COX-2, leading to reduced inflammation.
- Cell Membrane Interaction: The lipophilic character aids in permeating cell membranes, enhancing bioavailability and efficacy against intracellular pathogens.
Case Studies
Several case studies have documented the therapeutic applications of similar compounds within the chromeno-pyrrole class:
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Case Study on Antimicrobial Efficacy:
A series of experiments demonstrated that modifications in the substituents on the chromeno-pyrrole scaffold could lead to enhanced antibacterial activity. Compounds with electron-withdrawing groups showed improved potency against resistant strains of bacteria . -
Case Study on Anti-inflammatory Properties:
Clinical trials involving analogs of this compound have reported significant improvements in symptoms associated with rheumatoid arthritis when administered as part of a combination therapy with traditional NSAIDs .
Q & A
Q. What are the common synthetic routes for this compound?
The compound is synthesized via multicomponent reactions (MCRs) involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, substituted aldehydes (e.g., 2-chlorobenzaldehyde), and primary amines (e.g., pyridin-2-yl derivatives). A one-pot protocol under mild conditions (e.g., ethanol at 60–80°C for 1–2 hours) is preferred, yielding 43–86% purity >95% . Key steps include:
Q. Which characterization techniques are critical for structural confirmation?
Essential methods include:
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm), carbonyl groups (δ 170–180 ppm), and pyridyl substituents .
- HPLC : Confirm purity (>95%) using C18 columns with acetonitrile/water gradients .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z ~460) .
- X-ray crystallography (if single crystals are obtainable) .
Q. How do structural features influence reactivity?
The chromeno-pyrrole core enables π-π stacking and hydrogen bonding. Substituents dictate reactivity:
- 2-Chlorobenzyl : Enhances electrophilic substitution at the para position.
- Pyridin-2-yl : Participates in coordination chemistry (e.g., metal-binding assays).
- Dione groups : Prone to nucleophilic attack (e.g., hydrazine for derivative synthesis) .
Advanced Research Questions
Q. How to optimize synthesis for higher yields and purity?
Monitor by-products via HPLC and adjust stoichiometry or solvent polarity .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies arise from assay conditions (e.g., cell line variability) or structural analogs. Strategies:
- Dose-response curves : Compare IC50 values across studies (e.g., thiadiazole vs. pyridyl analogs ).
- Structural analogs : Test derivatives with modified substituents (e.g., replacing chlorobenzyl with fluorobenzyl) .
- Assay standardization : Use isogenic cell lines and controlled ATP levels in kinase inhibition assays .
Q. What strategies enhance biological activity through derivatization?
- Nucleophilic substitution : Replace the 2-chlorobenzyl group with thiols or amines .
- Cross-coupling : Introduce heterocycles (e.g., thiadiazole) via Suzuki-Miyaura reactions .
- Ring-opening : React with hydrazine to form pyrazolone derivatives for improved solubility .
Q. How to assess thermal stability for storage and handling?
- DSC/TGA : Determine decomposition temperature (Td). Analogs show Td ~200–250°C .
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
Q. How to mitigate common by-products during synthesis?
- By-product A : Uncyclized intermediate. Mitigate by increasing reaction time or acid catalysis .
- By-product B : Oxidized chromene. Use inert atmosphere (N2/Ar) .
- Purification : Employ gradient recrystallization (hexane/ethyl acetate) .
Q. What methodologies elucidate the mechanism of biological action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
